(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol is a chemical compound with the molecular formula C23H24N2O5S2 and a molecular weight of 472.57 g/mol. This compound is part of the tetrahydroquinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence for imaging applications.
Mechanism of Action
The mechanism of action of (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its derivatives have been shown to affect the fluorescence intensity in bioimaging applications by interacting with cellular components .
Comparison with Similar Compounds
Similar compounds to (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol include:
1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin: Known for its use in fluorescence microscopy and bioimaging.
Quinoxalin-2-ones: These compounds have diverse biological activities and are used in the development of pharmaceuticals and agrochemicals.
1,2,3,4-Tetrahydroisoquinolines: These analogs exhibit various biological activities against pathogens and neurodegenerative disorders.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1,4-bis-(4-methylphenyl)sulfonyl-2,3-dihydroquinoxalin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-17-7-11-20(12-8-17)31(27,28)24-15-19(16-26)25(23-6-4-3-5-22(23)24)32(29,30)21-13-9-18(2)10-14-21/h3-14,19,26H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSIFQORRLRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.